Physicochemical Differentiation: 3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide vs. Unsubstituted Benzamide Analog
The 3-(dimethylamino) substitution substantially differentiates CAS 2034404-62-9 from its unsubstituted benzamide analog (CAS 2034558-71-7) across key drug-likeness parameters. The target compound has a molecular weight of 335.41 g/mol compared to 292.33 g/mol for the unsubstituted analog, reflecting the addition of the dimethylamino group [1]. The target compound exhibits a calculated clogP of 2.79 and a topological polar surface area (TPSA) of 71.32 Ų [1]. While the unsubstituted analog's full physicochemical profile is not experimentally reported in the same database, the addition of the dimethylamino group is expected to increase hydrogen-bond acceptor capacity (HBA from 4 to 6) and modulate permeability and solubility characteristics relative to the unsubstituted comparator [1].
| Evidence Dimension | Physicochemical properties (MW, clogP, TPSA, HBA) |
|---|---|
| Target Compound Data | MW 335.41 g/mol; clogP 2.79; TPSA 71.32 Ų; HBA 6; HBD 2; RB 6 |
| Comparator Or Baseline | Unsubstituted analog (CAS 2034558-71-7): MW 292.33 g/mol; formula C17H16N4O |
| Quantified Difference | ΔMW = +43.08 g/mol; estimated ΔHBA = +2; clogP difference not directly quantifiable due to lack of matched experimental data for comparator |
| Conditions | Calculated physicochemical properties from ECBD/Sildrug database and Chemsrc entries; no matched experimental measurements available |
Why This Matters
The 3-(dimethylamino) group introduces a tertiary amine capable of participating in hydrogen bonding and electrostatic interactions, altering the compound's permeability, solubility, and target-binding profile compared to the unsubstituted analog, which is critical for assay-specific procurement decisions.
- [1] Sildrug/ECBD Database. EOS19912: Basic Properties. Molecular Formula: C19H21N5O, MW: 335.41, clogP: 2.79, TPSA: 71.32, HBA: 6, HBD: 2, RB: 6. View Source
